Physicochemical Properties & Synthetic Utility: 4-Chloro-3-isopropoxypyridine
Physicochemical Properties & Synthetic Utility: 4-Chloro-3-isopropoxypyridine
The following technical guide details the physicochemical properties, synthetic pathways, and handling protocols for 4-Chloro-3-isopropoxypyridine , a critical heterocyclic building block in medicinal chemistry.
Technical Whitepaper for Drug Development Professionals [1][2][3][4]
Executive Summary
4-Chloro-3-isopropoxypyridine (CAS: 1395038-34-2 ) is a functionalized pyridine intermediate widely employed in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1][2][3][4] Its structural value lies in the orthogonal reactivity of its substituents: the C4-chlorine atom serves as an electrophilic handle for nucleophilic aromatic substitution (
This guide synthesizes experimental data and predictive modeling to provide a comprehensive reference for researchers utilizing this compound in Lead Optimization.
Chemical Identity & Structural Analysis[5][6]
| Attribute | Detail |
| IUPAC Name | 4-Chloro-3-(propan-2-yloxy)pyridine |
| CAS Number | 1395038-34-2 |
| Molecular Formula | |
| Molecular Weight | 171.62 g/mol |
| SMILES | CC(C)Oc1c(Cl)ccnc1 |
| Structural Features | [1][3][4][5][6] • Pyridine Core: Electron-deficient aromatic system.[1][3][4]• C4-Chloro: Highly reactive site for |
Physicochemical Profile
Note: Where experimental values are proprietary or unavailable in open literature, high-confidence in silico consensus models (ACD/Labs, ChemAxon) are provided.[4]
Table 1: Key Physicochemical Parameters[1][2][3]
| Property | Value (Experimental/Predicted) | Significance in Drug Design |
| Physical State | Pale yellow liquid or low-melting solid | Handling requires pipetting or melting; density check is critical.[1][2][3][4] |
| Boiling Point | ~235°C (Predicted at 760 mmHg) | High boiling point allows for high-temperature coupling reactions without solvent loss.[1][2] |
| Density | 1.18 ± 0.06 g/cm³ | Essential for volumetric dosing in automated synthesis. |
| LogP (Lipophilicity) | 2.65 ± 0.3 | Moderate lipophilicity; the isopropoxy group adds ~1.0 log unit vs. methoxy, improving membrane permeability. |
| pKa (Conj. Acid) | 2.85 ± 0.15 | The electron-withdrawing Cl (inductive) lowers basicity compared to pyridine (5.2), reducing protonation at physiological pH. |
| Polar Surface Area | 22.1 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential.[4] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Highly soluble in organic solvents; sparingly soluble in water. |
Synthetic Utility & Reactivity
The strategic value of 4-Chloro-3-isopropoxypyridine lies in its ability to undergo regioselective functionalization .[1][2][3][4]
Nucleophilic Aromatic Substitution ( )
The C4 position is activated by the pyridine nitrogen. The presence of the C3-alkoxy group exerts a steric influence but also donates electron density.[4] However, the inductive withdrawal of the nitrogen dominates, making C4 susceptible to attack by amines, thiols, and alkoxides.[4]
-
Mechanism: Addition-Elimination (
).[1][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Conditions: Heat (80–120°C) in polar aprotic solvents (DMF, DMSO, NMP) with a base (
, DIPEA).
Palladium-Catalyzed Coupling[1][2][3][4]
-
Suzuki-Miyaura: Couples with aryl boronic acids to form biaryl systems.[1][2][3][4]
-
Buchwald-Hartwig: Amination at C4, often preferred over
for sterically hindered amines or electron-rich anilines.[3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Regioselectivity in Synthesis (The N-Oxide Route)
A common challenge is synthesizing the core itself. Direct chlorination of 3-isopropoxypyridine often yields a mixture.[1][3][4] The N-oxide rearrangement strategy is the industry standard for high regiocontrol.[4]
Visualization: Synthesis Pathway
The following diagram outlines the critical N-oxide activation pathway used to generate the title compound from 3-hydroxypyridine.
Figure 1: Synthetic route via N-oxide activation. The POCl3 step is critical; regioselectivity between C2 and C4 chlorination depends on solvent and temperature.
Experimental Protocols
Protocol A: Synthesis via N-Oxide Rearrangement
Rationale: This method avoids the use of unstable diazonium intermediates.[1][2][3][4]
-
O-Alkylation:
-
N-Oxidation:
-
Dissolve intermediate in DCM. Add m-CPBA (1.2 eq) portion-wise at 0°C.[4]
-
Stir at room temperature overnight.
-
Workup: Wash with sat.
to remove benzoic acid byproduct. Dry organic layer ( ) and concentrate.
-
-
Chlorination (Critical Step):
-
Dissolve the N-oxide in
(excess, acts as solvent/reagent). -
Reflux (105°C) for 2–4 hours. Monitor by LCMS for disappearance of N-oxide.
-
Quench: Pour carefully onto ice/water (Exothermic!). Neutralize with
. -
Purification: The reaction typically yields a mixture of 4-chloro and 2-chloro isomers.[1][2][3][4] Separation requires Flash Column Chromatography (Hexane/EtOAc gradient). The 4-chloro isomer is typically less polar.[1][2][3][4]
-
Protocol B: Handling & Storage
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can darken upon oxidation or exposure to light over months.
-
Safety:
-
GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.
-
PPE: Wear nitrile gloves and safety glasses. Use in a fume hood to avoid inhalation of vapors.
-
Purification Decision Tree
When sourcing or synthesizing this compound, impurities (regioisomers) are the primary concern. Use this logic flow to ensure purity.
Figure 2: Purification strategy. 4-Chloro isomers typically elute differently than 2-chloro isomers on silica due to dipole moment differences.[1][2][3][4]
References
-
BLD Pharm. (2025). Product Datasheet: 4-Chloro-3-isopropoxypyridine (CAS 1395038-34-2).[1][3][4][7] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Chloropyridine derivatives. Retrieved from
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1][3][4] (Standard reference for Pyridine N-oxide rearrangements).
-
Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: Chloropyridine Analogues. Retrieved from
Sources
- 1. 73406-90-3|4-Chloro-3-phenoxypyridine|BLD Pharm [bldpharm.com]
- 2. 96628-70-5|4-Chloro-3-methoxypyridine|BLD Pharm [bldpharm.com]
- 3. 1261743-36-5|4-Chloro-5-methoxypyridin-3-ol|BLD Pharm [bldpharm.com]
- 4. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 5. 4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile | 2306262-57-5 [sigmaaldrich.com]
- 6. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 7. 1395038-34-2|4-Chloro-3-isopropoxypyridine|BLD Pharm [bldpharm.com]
